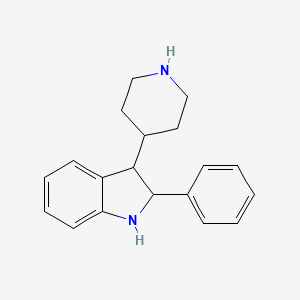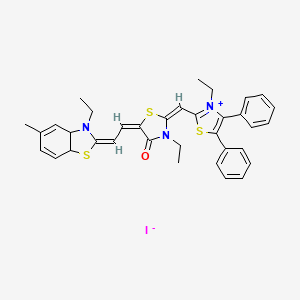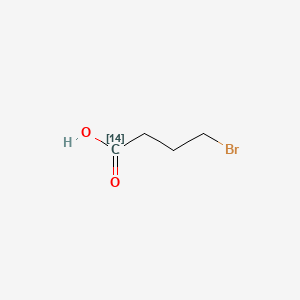
6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol is a chemical compound with the molecular formula C8H12N2O3 This compound is characterized by its pyridine ring structure, which is substituted with amino, hydroxymethyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Functional Group Introduction: Through a series of reactions, such as nitration, reduction, and hydroxymethylation, the desired functional groups are introduced onto the pyridine ring.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the chemical reactions under controlled conditions.
Optimization: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Automation: Employing automated systems for monitoring and controlling the reaction parameters to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation of hydroxymethyl groups can yield aldehydes or carboxylic acids.
Reduction: Reduction of the amino group can produce primary or secondary amines.
Substitution: Substitution reactions can result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol has a wide range of scientific research applications, including:
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Biomarker Development: It can be used in the development of biomarkers for detecting specific biological processes.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Therapeutics: It may have therapeutic applications in treating certain diseases or conditions.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications in the development of agrochemicals for crop protection.
Mecanismo De Acción
The mechanism of action of 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-2-methylpyridin-3-ol: Lacks the hydroxymethyl groups, resulting in different chemical properties and reactivity.
4,5-Dihydroxymethyl-2-methylpyridin-3-ol: Lacks the amino group, affecting its biological activity and applications.
2-Methyl-3-hydroxypyridine: A simpler structure with different functional groups, leading to distinct chemical behavior.
Uniqueness
6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol is unique due to the presence of both amino and hydroxymethyl groups on the pyridine ring. This combination of functional groups imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
6600-94-8 |
|---|---|
Fórmula molecular |
C8H12N2O3 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
6-amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C8H12N2O3/c1-4-7(13)5(2-11)6(3-12)8(9)10-4/h11-13H,2-3H2,1H3,(H2,9,10) |
Clave InChI |
AKDJPENCYUIIDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=N1)N)CO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride](/img/structure/B13812693.png)

![4-Chloro-3-[3-(4-propan-2-ylphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13812713.png)
![methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13812729.png)

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B13812734.png)
![1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one](/img/structure/B13812740.png)


![1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone](/img/structure/B13812759.png)




